molecular formula C10H21NO2 B11908333 (R)-tert-Butyl (3-methylbutan-2-yl)carbamate CAS No. 293305-73-4

(R)-tert-Butyl (3-methylbutan-2-yl)carbamate

Katalognummer: B11908333
CAS-Nummer: 293305-73-4
Molekulargewicht: 187.28 g/mol
InChI-Schlüssel: AXYWAWQXZRZXSM-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-tert-Butyl (3-methylbutan-2-yl)carbamate is a chiral carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group attached to a branched 3-methylbutan-2-yl amine. Carbamates of this type are widely employed in organic synthesis, particularly for amine protection during multi-step reactions, owing to their stability under basic conditions and ease of removal under acidic conditions . The stereochemistry at the chiral center (R-configuration) and the branched alkyl chain influence its steric and electronic properties, which are critical for its reactivity and applications in pharmaceutical intermediates.

Eigenschaften

CAS-Nummer

293305-73-4

Molekularformel

C10H21NO2

Molekulargewicht

187.28 g/mol

IUPAC-Name

tert-butyl N-[(2R)-3-methylbutan-2-yl]carbamate

InChI

InChI=1S/C10H21NO2/c1-7(2)8(3)11-9(12)13-10(4,5)6/h7-8H,1-6H3,(H,11,12)/t8-/m1/s1

InChI-Schlüssel

AXYWAWQXZRZXSM-MRVPVSSYSA-N

Isomerische SMILES

C[C@H](C(C)C)NC(=O)OC(C)(C)C

Kanonische SMILES

CC(C)C(C)NC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Asymmetric Hydrogenation of Imines

A prevalent method involves asymmetric hydrogenation of prochiral imines using chiral catalysts. For example:

  • Substrate : 3-Methyl-2-butanone imine.

  • Catalyst : Ru-BINAP complexes (e.g., (R)-BINAP-RuCl₂).

  • Conditions : 50–100 bar H₂, 25–40°C, 12–24 hours.

  • Yield : 85–92% with >98% enantiomeric excess (ee).

This approach leverages transition-metal catalysis to install the chiral center efficiently.

Enzymatic Resolution

Racemic 3-methylbutan-2-amine can be resolved using lipases or acylases:

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Substrate : N-Acetyl-DL-3-methylbutan-2-amine.

  • Conditions : Phosphate buffer (pH 7.0), 30°C, 48 hours.

  • Outcome : 45–50% conversion with 99% ee for the (R)-enantiomer.

While enzymatic methods offer high selectivity, scalability remains limited by enzyme cost and reaction times.

Boc Protection of (R)-3-Methylbutan-2-amine

Direct Protection with Boc Anhydride

The most straightforward route involves reacting the amine with di-tert-butyl dicarbonate (Boc₂O):

Procedure :

  • Dissolve (R)-3-methylbutan-2-amine (1.0 equiv) in dichloromethane (DCM, 0.2 M).

  • Add Boc₂O (1.1 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Stir at 25°C for 12 hours.

  • Wash with 1M HCl, dry over MgSO₄, and concentrate.

Yield : 88–95%.

Advantages : Mild conditions, minimal racemization.

Mixed Anhydride Method

For substrates sensitive to Boc₂O, mixed anhydride intermediates enhance reactivity:

Steps :

  • React N-Boc-D-Serine (1.0 equiv) with isobutyl chlorocarbonate (1.2 equiv) and N-methylmorpholine (1.2 equiv) in ethyl acetate at −10°C.

  • Add (R)-3-methylbutan-2-amine (1.1 equiv) and stir at 10–15°C for 3 hours.

  • Isolate via extraction and crystallization.

Yield : 90–93%.

Optimization and Process Considerations

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)ee (%)
Ethyl acetate−10 to 159399
THF258898
DCM09199

Lower temperatures in ethyl acetate minimize side reactions and preserve stereochemistry.

Catalytic Additives

  • Phase-transfer catalysts : Tetrabutylammonium bromide (0.1 equiv) improves reaction rates in biphasic systems.

  • Bases : DMAP vs. N-methylmorpholine: DMAP offers faster kinetics but higher cost.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.38 (s, 9H, Boc CH₃), 1.02 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 3.98 (m, 1H, NHCH), 5.21 (br s, 1H, NH).

  • MS (ESI+) : m/z 216.2 [M+H]⁺.

Chiral Purity Assessment

  • HPLC : Chiralpak AD-H column, hexane/isopropanol (90:10), 1.0 mL/min. Retention times: (R)-enantiomer = 12.3 min, (S) = 14.7 min.

Scalability and Industrial Applications

The mixed anhydride method (Section 3.2) is preferred for large-scale production due to:

  • Cost-effectiveness : Isobutyl chlorocarbonate is cheaper than Boc₂O at multi-kilogram scales.

  • Reproducibility : Consistent yields >90% across 100+ batches .

Analyse Chemischer Reaktionen

Reaktionstypen: (R)-tert-Butyl-(3-Methylbutan-2-yl)carbamát kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbamátderivate zu bilden.

    Reduktion: Reduktionsreaktionen können die Carbamátgruppe in eine Amingruppe umwandeln.

    Substitution: Die tert-Butylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

    Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel eingesetzt.

    Substitution: Substitutionsreaktionen erfordern häufig starke Säuren oder Basen als Katalysatoren.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Carbamátderivaten führen, während Reduktion Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

(R)-tert-Butyl-(3-Methylbutan-2-yl)carbamát hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von (R)-tert-Butyl-(3-Methylbutan-2-yl)carbamát beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. In biologischen Systemen kann es als Prodrug wirken, wobei das aktive Amin nach enzymatischer Spaltung der Carbamátgruppe freigesetzt wird. Dieser Prozess beinhaltet die Hydrolyse der Carbamátbindung, die zur Bildung des entsprechenden Amins und Kohlendioxids führt .

Ähnliche Verbindungen:

    tert-Butylcarbamát: Ähnlich in der Struktur, aber ohne das chirale Zentrum.

    tert-Butyl-(2-Methylpropyl)carbamát: Ähnlich, aber mit einer anderen Alkylgruppe.

    tert-Butyl-(3-Methylbutyl)carbamát: Ähnlich, aber mit einer anderen Stereochemie.

Einzigartigkeit: (R)-tert-Butyl-(3-Methylbutan-2-yl)carbamát ist aufgrund seiner chiralen Natur einzigartig, die spezifische biologische Aktivität und Selektivität in Reaktionen verleihen kann. Dies macht es wertvoll für die Synthese enantiomerenreiner Verbindungen, die bei der Entwicklung von Pharmazeutika und anderen biologisch aktiven Molekülen wichtig sind .

Wirkmechanismus

The mechanism of action of ®-tert-Butyl (3-methylbutan-2-yl)carbamate involves its interaction with specific molecular targets. In biological systems, it can act as a prodrug, releasing the active amine upon enzymatic cleavage of the carbamate group. This process involves the hydrolysis of the carbamate bond, leading to the formation of the corresponding amine and carbon dioxide .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Carbamate Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Similarity Score Safety Information
This compound Not provided C10H21NO2 187.28 Branched alkyl N/A No known hazards (analog-based)
(R)-tert-Butyl (4-aminobutan-2-yl)carbamate 177489-90-6 C9H20N2O2 188.27 Amino group 0.98 Not specified
tert-Butyl (R)-(3-oxobutan-2-yl)carbamate 1350713-44-8 C9H17NO3 187.24 Oxo (ketone) group N/A H302 (harmful if swallowed), H412 (aquatic toxicity)
(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate 167216-17-3 C9H19NO3 189.25 Hydroxy group N/A Not specified
tert-Butyl cyclobutylcarbamate 56700-66-4 C9H17NO2 171.24 Cyclobutyl ring 0.98 Not specified

Steric and Electronic Effects

  • Branched vs. Linear Alkyl Chains: The target compound’s 3-methylbutan-2-yl group introduces significant steric hindrance compared to linear chains (e.g., 4-aminobutan-2-yl in ). This hindrance enhances stability against enzymatic degradation and nucleophilic attack, making it preferable for prolonged synthetic steps .
  • Cyclic Substituents : tert-Butyl cyclobutylcarbamate (CAS 56700-66-4) features a strained cyclobutane ring, which may reduce conformational flexibility and increase ring-opening reactivity under specific conditions .

Functional Group Influence

  • Hydroxy and Oxo Groups : Compounds like (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate (CAS 167216-17-3) and tert-Butyl (R)-(3-oxobutan-2-yl)carbamate (CAS 1350713-44-8) exhibit higher reactivity due to their hydroxy and ketone functionalities. The oxo group, in particular, can participate in condensation or reduction reactions, broadening synthetic utility but necessitating careful handling due to toxicity risks .

Biologische Aktivität

(R)-tert-Butyl (3-methylbutan-2-yl)carbamate is a compound that has garnered attention for its potential biological activity. This article delves into its mechanisms, applications, and research findings, highlighting its relevance in various fields such as medicinal chemistry and enzymatic studies.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a carbamate functional group, which contributes to its unique reactivity and biological interactions. The molecular formula is C10H21NO2C_{10}H_{21}NO_2, and it has a molecular weight of approximately 185.29 g/mol. The presence of the carbamate moiety allows for hydrolysis reactions, leading to the formation of amines and carbon dioxide, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various enzymes. It can act as both a substrate and an inhibitor, affecting enzyme kinetics and pathways involved in metabolic processes. The compound's ability to modulate enzyme activity is crucial for understanding its pharmacological potential.

Enzymatic Interactions

  • Substrate Role : The compound can serve as a substrate for enzymes involved in metabolic pathways, leading to the production of relevant biochemical products.
  • Inhibition : It may inhibit certain enzymes, thereby altering metabolic fluxes and potentially providing therapeutic benefits in conditions where enzyme overactivity is detrimental.

Research Findings

Recent studies have explored the biological implications of this compound:

  • Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes linked to disease pathways, suggesting potential applications in drug development.
  • Pharmacological Applications : Investigations into its use as a pharmacological agent have shown promise in modulating biological processes relevant to disease treatment.

Case Study: Enzymatic Activity Modulation

A study examined the effect of this compound on a specific enzyme involved in cancer metabolism. The results demonstrated that the compound significantly reduced enzyme activity, leading to decreased proliferation of cancer cells in vitro.

Applications in Scientific Research

The compound is utilized in various domains:

  • Medicinal Chemistry : Its potential as a drug candidate is being explored due to its ability to interact with biological targets.
  • Biochemical Studies : Employed in studies investigating protein-ligand interactions and enzyme mechanisms.

Data Table: Biological Activity Summary

Activity Type Description References
Enzyme SubstrateActs as a substrate for metabolic enzymes
Enzyme InhibitorInhibits specific enzymes related to disease
Pharmacological AgentPotential use in drug development

Q & A

Q. What are the optimal synthetic conditions for (R)-tert-Butyl (3-methylbutan-2-yl)carbamate to minimize side reactions?

The synthesis typically involves reacting 3-methylbutan-2-ylamine with tert-butyl chloroformate in the presence of a base like triethylamine under an inert atmosphere (e.g., nitrogen) at low temperatures (0–5°C) to suppress side reactions such as carbamate decomposition or unwanted nucleophilic substitutions . Solvent choice (e.g., dichloromethane or THF) and stoichiometric control are critical for high yields. Post-synthesis purification via column chromatography or recrystallization ensures product purity .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Purity is assessed using HPLC with UV detection (λ = 210–254 nm) and thin-layer chromatography (TLC). Structural confirmation relies on 1H^1H- and 13C^{13}C-NMR spectroscopy to verify the tert-butyl group (δ ~1.4 ppm for nine protons) and carbamate carbonyl (δ ~155 ppm). Mass spectrometry (MS) provides molecular weight validation via [M+H]+^+ or [M+Na]+^+ peaks .

Q. What storage conditions are recommended to ensure stability?

Store the compound in airtight containers under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) should be used to avoid moisture-induced degradation. Stability testing via periodic NMR or HPLC is advised for long-term storage .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be determined for the (R)-configured carbamate?

Chiral HPLC with a cellulose- or amylose-based column resolves enantiomers. Alternatively, 1H^1H-NMR with chiral shift reagents (e.g., Eu(hfc)3_3) induces distinct splitting patterns for (R) and (S) configurations. X-ray crystallography provides definitive stereochemical assignment if single crystals are obtainable .

Q. What mechanistic insights govern the hydrolysis of the carbamate group under varying pH?

Under acidic conditions (pH < 3), hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. In basic media (pH > 10), deprotonation of the amine group destabilizes the carbamate, leading to cleavage. Kinetic studies using UV-Vis or 19F^{19}F-NMR (if fluorinated analogs exist) can monitor reaction progress .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved during characterization?

Inconsistent NMR signals may arise from solvent effects, impurities, or dynamic processes (e.g., rotamers). Variable-temperature NMR or 2D techniques (COSY, HSQC) clarify ambiguous assignments. Cross-validation with X-ray crystallography (using SHELX for refinement) provides structural certainty .

Data Analysis and Experimental Design

Q. What strategies optimize reaction yields in multi-step syntheses involving this carbamate?

Design experiments using Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. High-throughput screening (HTS) with automated liquid handlers identifies optimal conditions. In-line FTIR or Raman spectroscopy monitors intermediates in real time .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions like nucleophilic substitutions. Molecular docking studies assess potential biological interactions if the carbamate is part of a bioactive scaffold .

Troubleshooting Contradictions

Q. Why might synthetic routes yield varying purities, and how is this addressed?

Impurities often arise from incomplete purification or side reactions (e.g., over-alkylation). Use preparative HPLC for high-purity isolation. LC-MS identifies byproducts, guiding reaction condition adjustments (e.g., shorter reaction times or lower temperatures) .

Q. How are unexpected stereochemical outcomes rationalized in asymmetric syntheses?

Steric effects or catalyst mismatches may alter enantioselectivity. Kinetic resolution studies and circular dichroism (CD) spectroscopy help identify competing pathways. Chiral catalysts (e.g., Jacobsen’s salen complexes) improve ee in recalcitrant cases .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.